Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate
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Overview
Description
Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate: is an organic compound that belongs to the class of glycinates It is characterized by the presence of a methoxyphenyl group, a phenylsulfonyl group, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of methyl glycinate with 3-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced at the sulfonyl group to form sulfinates or sulfides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfinates and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: The compound is explored for its potential therapeutic applications. It may act as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
The mechanism of action of Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)alaninate
- Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)valinate
- Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)leucinate
Comparison: Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and bioactivity profiles. These differences make it a valuable compound for various applications, as it can offer unique advantages over similar compounds in specific contexts.
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3-methoxyanilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-21-14-8-6-7-13(11-14)17(12-16(18)22-2)23(19,20)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRMQNSGOFPCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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